molecular formula C13H16FN3O2S B2835477 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 2034634-31-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No. B2835477
CAS RN: 2034634-31-4
M. Wt: 297.35
InChI Key: ARDDWAJIIKFOOB-UHFFFAOYSA-N
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Description

The compound you’re interested in is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . It’s known that pyrazole derivatives have diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For pyrazole derivatives, their structures are often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For pyrazole derivatives, their properties are often determined using techniques like elemental microanalysis, FTIR, and 1H NMR .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide” is not available, pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The future directions for research on pyrazole derivatives are vast, given their diverse pharmacological effects. Researchers continue to synthesize various scaffolds of pyrazole for screening different pharmacological activities .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-10-9-11(16-17(10)2)7-8-15-20(18,19)13-6-4-3-5-12(13)14/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDDWAJIIKFOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzenesulfonamide

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